molecular formula C17H13F2N3O3 B2892926 3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946211-73-0

3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2892926
CAS No.: 946211-73-0
M. Wt: 345.306
InChI Key: SNLSNZYIAAVXKA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Interplay of Structure and Reactivity

Research demonstrates the unique reactivity of difluorinated compounds with furans in the presence of a tin(IV) catalyst, leading to high yields and rapid reactions, unlike their non-fluorinated counterparts. This highlights the potential of fluorinated compounds in synthetic chemistry, particularly in creating complex molecular structures with furans, which could be relevant to the synthesis and modification of the queried compound (G. A. Griffith et al., 2006).

Efficient Synthesis Strategies

The development of efficient synthesis methods for polyfunctionalized compounds underlines the importance of creating versatile chemical frameworks. Techniques such as microwave irradiation and regioselective ring-opening highlight modern approaches to synthesizing complex molecules, potentially including furan-containing benzamides (Guan‐Hua Ma et al., 2014).

Molecular Modification for ESIPT Regulation

Modifying molecular structures to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) showcases the application in developing fluorescent probes and organic radiation scintillators. This work suggests a pathway for tailoring the photophysical properties of compounds like the queried benzamide by structural modification (Jianhui Han et al., 2018).

Rh(III)-Catalyzed Redox-Neutral C-H Alkenylation

The synthesis of difluorinated compounds via Rh(III)-catalyzed alkenylation demonstrates the expanding toolkit for creating fluorinated molecules, crucial for pharmaceutical and agrochemical applications. This method's broad substrate compatibility and high regioselectivity underscore its relevance to synthesizing structurally complex and functionally diverse fluorinated compounds (Xueli Cui et al., 2023).

Antibacterial and Antioxidant Activities

The synthesis and biological evaluation of compounds related to furan derivatives reveal their potential in developing new therapeutic agents with antibacterial and antioxidant properties. This research pathway indicates the potential health-related applications of furan-containing compounds, including benzamides, in addressing microbial infections and oxidative stress (B. B. Sokmen et al., 2014).

Properties

IUPAC Name

3,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLSNZYIAAVXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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